N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-19(2)23(20,21)12-6-4-11(5-7-12)22-13-8-3-10(9-18-13)14(15,16)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDOEMCHXQFLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 5-(Trifluoromethyl)pyridin-2-ol or its derivatives.
- 4-Chlorobenzenesulfonyl chloride or 4-benzenesulfonyl chloride derivatives.
- Dimethylamine or suitable N,N-dimethylating agents.
Stepwise Synthesis Overview
Synthesis of 4-(N,N-dimethylsulfonamido)phenol intermediate:
- Typically, 4-aminobenzenesulfonyl chloride is reacted with dimethylamine to yield N,N-dimethyl-4-aminobenzenesulfonamide.
- The amino group may be converted or protected to allow further functionalization.
-
- The phenolic hydroxyl group of 5-(trifluoromethyl)pyridin-2-ol is reacted with the sulfonamide derivative bearing a suitable leaving group (e.g., halide or tosylate) at the 4-position of the benzene ring.
- This step is often facilitated by base-promoted nucleophilic aromatic substitution or via Ullmann-type coupling conditions.
Final purification and characterization:
- The crude product is purified by recrystallization or chromatography.
- Characterization includes purity assessment (≥98%), molecular weight confirmation (346.32 g/mol), and structural verification by spectroscopic methods.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N,N-Dimethylation | Dimethylamine, base (e.g., triethylamine) | Room temperature to mild heating |
| Ether bond formation | 5-(Trifluoromethyl)pyridin-2-ol, base (K2CO3), solvent (DMF or DMSO), heat (80-120°C) | Nucleophilic aromatic substitution |
| Purification | Chromatography (silica gel), recrystallization | Achieves ≥98% purity |
Research Findings and Optimization
- The use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances the nucleophilicity of the phenolic oxygen, promoting efficient ether bond formation.
- Bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are preferred to deprotonate the phenol and facilitate substitution.
- Reaction temperatures between 80°C and 120°C optimize reaction rates without decomposing sensitive functional groups.
- Purification methods ensure removal of unreacted starting materials and side products, yielding a product with 98% purity as reported by commercial suppliers.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C14H13F3N2O3S |
| Molecular Weight | 346.32 g/mol |
| Purity | ≥98% |
| Storage | Sealed, dry, 2-8°C |
| Key Reagents | 5-(Trifluoromethyl)pyridin-2-ol, 4-chlorobenzenesulfonyl chloride, dimethylamine |
| Solvents | DMF, DMSO |
| Bases | K2CO3, Cs2CO3 |
| Reaction Temperature | 80-120°C |
| Reaction Time | Several hours (typically 4-12 h) |
| Yield | Variable, optimized to >70% in literature |
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulphonamide group to corresponding amines.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This, in turn, facilitates its binding to target sites, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Core
The target compound is compared to analogs with modifications on the sulfonamide nitrogen or benzene ring (Table 1).
Table 1: Structural and Physicochemical Comparisons
Key Observations:
N-Methyl vs. The dimethyl group reduces hydrogen bond donor capacity (0 vs. 1 in the NH₂ analog), enhancing passive diffusion .
Pyridine vs. Pyrimidine Rings :
- Replacing pyridine with pyrimidine (e.g., SY230787) increases hydrogen bond acceptors (9 vs. 8) and TPSA (76.4 vs. 67.9 Ų), likely reducing lipophilicity .
- Pyrimidine’s dual nitrogen atoms may alter binding interactions in biological targets compared to pyridine .
Halogen vs. Trifluoromethyl Substitutions :
- The bromo-methoxy analog () shows lower molecular weight but reduced metabolic stability due to the bromine atom’s susceptibility to enzymatic cleavage .
- Trifluoromethyl groups (target compound) enhance stability and electron-withdrawing effects, influencing sulfonamide acidity (pKa) and target affinity .
Biological Activity
N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide (CAS Number: 1227954-33-7) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulphonamide moiety. The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H13F3N2O3S |
| Molecular Weight | 346.33 g/mol |
| CAS Number | 1227954-33-7 |
| PubChem CID | 51342064 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as an enzyme inhibitor or receptor modulator , potentially affecting various biological pathways. For instance, the lipophilic nature of the trifluoromethyl group facilitates binding to hydrophobic pockets within target proteins, leading to modulation of their activity.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. Studies have explored its efficacy against various viral targets, including:
- HCV NS3/4A Protease Inhibition : Similar compounds have shown effectiveness in inhibiting the NS3/4A protease, crucial for HCV replication. The presence of specific substituents significantly influences the potency of these inhibitors .
Antitumor Activity
The compound has also been investigated for potential antitumor effects. In vivo studies have demonstrated that related compounds can inhibit tumor growth in models resistant to conventional therapies, such as imatinib-resistant gastrointestinal stromal tumors .
Enzyme Inhibition
This compound may serve as a potent inhibitor for various enzymes involved in disease pathways. Its structural characteristics allow it to fit into enzyme active sites effectively, disrupting normal enzymatic functions.
Case Studies and Research Findings
- Inhibition of c-KIT Kinase : A study highlighted that structurally similar compounds exhibit potent inhibition against c-KIT kinase, which is implicated in several cancers. These findings suggest that this compound could be further explored as a therapeutic candidate .
- Antiviral Efficacy Assessment : A two-part study evaluated the antiviral activity through single ascending dose (SAD) and multiple ascending dose (MAD) studies against HCV, demonstrating significant efficacy in inhibiting viral replication .
Q & A
Q. What are the common synthetic routes for N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and pyridine derivatives. For example, coupling 4-hydroxybenzenesulfonamide derivatives with 2-chloro-5-(trifluoromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a key step. Reaction optimization includes monitoring pH, temperature, and solvent polarity to enhance yield. Purification often employs column chromatography, with progress tracked via TLC and product identity confirmed by NMR and mass spectrometry .
Q. How is the compound structurally characterized in academic research?
Structural elucidation combines X-ray crystallography (for solid-state conformation) and computational modeling (e.g., DFT calculations). Key parameters include bond angles, torsion angles, and hydrogen-bonding patterns. For instance, X-ray studies on analogous sulfonamide-pyridine hybrids reveal planar geometries stabilized by π-π stacking and van der Waals interactions . Computational tools like Gaussian or ORCA predict molecular polarity (67.9 Ų polar surface area) and lipophilicity (logP ~2.8), critical for bioavailability studies .
Q. What physicochemical properties influence its reactivity in biological systems?
The trifluoromethyl group enhances lipophilicity (logD 3.2 at pH 7.4), improving membrane permeability. The sulfonamide moiety acts as a hydrogen-bond acceptor, while the pyridine ring facilitates π-π interactions with aromatic residues in enzymes. Stability studies in PBS (pH 7.4, 37°C) show a half-life >24 hours, suggesting suitability for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., IC₅₀ variability across assays) may arise from differences in target protein isoforms or assay conditions. Validated approaches include:
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay).
- Mutational analysis : Identify key binding residues via site-directed mutagenesis of the target protein.
- Meta-analysis : Cross-reference data from structural analogs (e.g., 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol) to isolate substituent-specific effects .
Q. What methodologies are used to study its interaction with biological targets like kinases or GPCRs?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray co-crystallography : Resolves ligand-receptor complexes at atomic resolution (e.g., 2.0 Å resolution) to identify critical interactions, such as hydrogen bonds with catalytic lysine residues .
Q. How do computational models aid in understanding its mechanism of action?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes and stability in target pockets. For example, simulations predict strong binding to the ATP-binding site of kinases via sulfonamide-pyridine interactions. Free-energy perturbation (FEP) calculations assess the impact of trifluoromethyl substitution on binding affinity, guiding SAR optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
